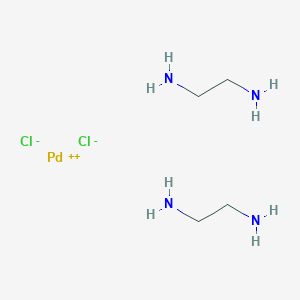

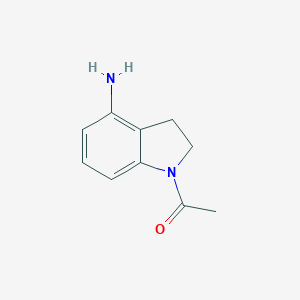

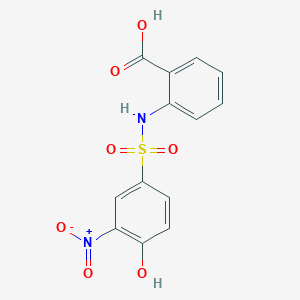

![molecular formula C9H8ClNO5S B174471 2-[(4-氯磺酰苯甲酰基)氨基]乙酸 CAS No. 155493-93-9](/img/structure/B174471.png)

2-[(4-氯磺酰苯甲酰基)氨基]乙酸

货号 B174471

CAS 编号:

155493-93-9

分子量: 277.68 g/mol

InChI 键: CBDGPFVSWUUXJX-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of such compounds typically involves the reaction of acetic acid with the appropriate amine, followed by further functionalization with the chlorosulfonylbenzoyl group. The exact synthetic route would depend on the specific reagents and conditions used .Molecular Structure Analysis

The molecular structure of such compounds can be analyzed using techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography .Chemical Reactions Analysis

The reactivity of such compounds would likely be influenced by the electron-withdrawing chlorosulfonylbenzoyl group, which could activate the molecule towards nucleophilic attack .Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds can be analyzed using various techniques, including melting point determination, solubility testing, and pKa measurement .科学研究应用

-

Pyrimidines and their medicinal applications

- Application : Pyrimidines are aromatic heterocyclic compounds that display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

- Methods : Numerous methods for the synthesis of pyrimidines are described . Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

- Results : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .

-

2-amino-5-nitropyridine 4-chlorobenzoic acid (1:1)

- Application : This compound is a potentially useful organic adduct for nonlinear optics and optical limiting applications .

- Methods : The compound was synthesized and grown as optically transparent single crystals by conventional slow evaporation solution technique .

- Results : The grown crystal possesses good thermal stability of about 187 °C and more than 70% of optical transmittance with the cut-off edge at 419 nm .

-

Hell–Volhard–Zelinsky Reaction

- Application : The Hell–Volhard–Zelinsky reaction of carboxylic acids results in an alpha bromo carboxylic acid . The resulting alpha-bromo acids can then be transformed into alpha-amino acids .

- Methods : The reaction proceeds in 4 steps: 1) substitution of OH for Br to give an acyl bromide, 2) keto-enol tautomerism, 3) bromination of the enol, and 4) hydrolysis of the acid bromide to give the carboxylic acid .

- Results : The overall product represents the simple transformation of a C-H bond to a new C-Br bond .

-

Organic Acid and Solvent Production

- Application : Bacteria are effectively harnessed as biocatalysts to perform the synthesis of bulk organic acids and solvents . Specific bacterial strains were selected from nature to produce commercially needed bulk chemicals such as lactic acid, acetic acid, acetone and butanol, and more recently gluconic acid and polyhydroxyalkanoates .

- Methods : Using the tools of metabolic engineering, bacterial strains are being altered for production of propanediols, butanediol, and succinic acid at higher yields and productivity than are possible using natural strains .

- Results : The development of the petroleum-based chemical industry, microbial fermentations of agricultural biomass were a major source of a number of useful bulk organic chemicals .

-

- Application : Acetic acid, a similar compound to “2-[(4-chlorosulfonylbenzoyl)amino]acetic Acid”, undergoes ionization reactions in water .

- Methods : The ionization reaction of acetic acid is as follows: .

- Results : Although acetic acid is very soluble in water, almost all of the acetic acid in solution exists in the form of neutral molecules (less than 1% dissociates) .

-

Direct Conversion of Gasification Products to Acetic Acid

- Application : A second prospect for acetic acid production is the direct conversion of gasification products, CO, CO2, and H2, to acetic acid by anaerobic acetogens .

- Methods : Acetogenic bacteria utilize these gases in addition to methanol, producing almost exclusively acetic acid .

- Results : This method provides a potential alternative to traditional methods of acetic acid production .

安全和危害

未来方向

属性

IUPAC Name |

2-[(4-chlorosulfonylbenzoyl)amino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO5S/c10-17(15,16)7-3-1-6(2-4-7)9(14)11-5-8(12)13/h1-4H,5H2,(H,11,14)(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBDGPFVSWUUXJX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NCC(=O)O)S(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{[4-(Chlorosulfonyl)benzoyl]amino}acetic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

1-(4-Aminoindolin-1-yl)ethanone

17274-64-5

2-chloro-6-methyl-9H-purine

1681-19-2

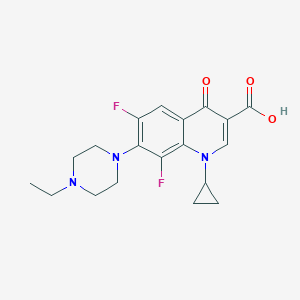

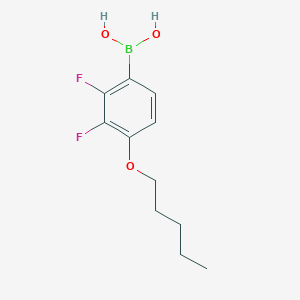

![methyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B174404.png)

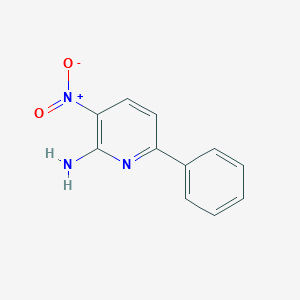

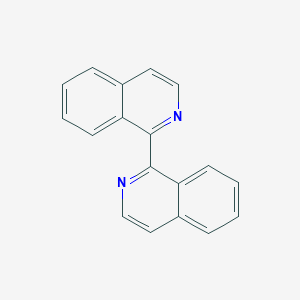

![Methyl 3-(4-hydroxyphenyl)-2-[2-(phenylmethoxycarbonylamino)propanoylamino]propanoate](/img/structure/B174413.png)

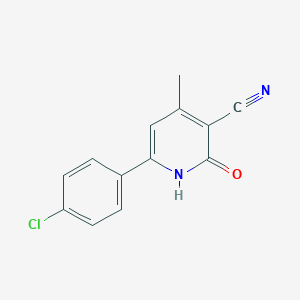

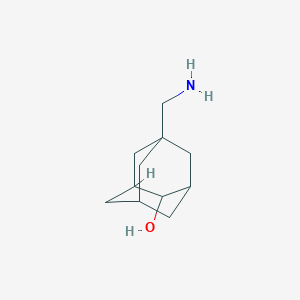

![Bis(chlorogold(I)) [1,1'-bis(diphenylphosphino)ferrocene],95per cent](/img/structure/B174426.png)